(4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. [] RORc is a nuclear receptor involved in the production of interleukin (IL)-17, a key cytokine implicated in inflammatory diseases like psoriasis and rheumatoid arthritis. [] Therefore, inhibiting RORc through inverse agonists like this compound has been a significant focus for developing novel treatments for inflammatory conditions. []
Molecular Structure Analysis
The paper primarily focuses on the structure-activity relationship (SAR) of a series of RORc inverse agonists, with GNE-3500 being the most promising compound. [] While the specific molecular structure of GNE-3500 is not depicted, its chemical name reveals key structural features:
Mechanism of Action
(4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid acts as an inverse agonist of RORc. [] Inverse agonists bind to the receptor and stabilize it in its inactive conformation, thereby reducing its constitutive activity. [] By inhibiting RORc, this compound effectively suppresses the expression of IL-17, ultimately mitigating the inflammatory response. []
Physical and Chemical Properties Analysis
Oral bioavailability: GNE-3500 demonstrates favorable oral bioavailability. [] This suggests suitable physicochemical properties like solubility and permeability for absorption in the gastrointestinal tract.
Metabolic stability: The compound exhibits improved metabolic stability compared to earlier analogs. [] This indicates resistance to enzymatic degradation, potentially leading to a longer half-life in vivo.
Applications
The primary application of (4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid, or GNE-3500, is as a potential therapeutic agent for inflammatory diseases. [] Its potent and selective inhibition of RORc, coupled with its favorable pharmacological profile, makes it a promising candidate for preclinical and potentially clinical development for conditions such as:
Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It exhibited favorable RORc cellular potency with 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel [].Relevance: GNE-3500 shares a similar core structure with (4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid, both containing a 4-fluorophenylpiperazine moiety. The presence of this shared motif suggests potential similarities in their binding affinities and pharmacological activities, although their target receptors might differ.2. Compound: 6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD) []
Description: FMPD is a potential novel antipsychotic with a high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It acts as a weak antagonist of H1 and 5-HT2C receptors [].
Description: (S)-B-1 is a potent and selective CRTH2 receptor antagonist. It displayed a significant improvement in potency in the presence of plasma compared to its predecessor setipiprant (ACT-129968). Despite exhibiting an excellent pharmacokinetic profile, (S)-B-1 raised safety concerns during non-clinical studies [].
Relevance: Although structurally distinct from (4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid, (S)-B-1 highlights the importance of exploring various heterocyclic systems and substitutions for developing potent CRTH2 receptor antagonists. This comparison underscores the need to understand how structural modifications can impact both the pharmacological activity and safety profile of drug candidates.4. Compound: (S)-2-(8-((5-chloropyrimidin-2-yl)(methyl)amino)-2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-5-yl)acetic acid ((S)-72, ACT-774312) []
Description: (S)-72 is a potent and selective CRTH2 receptor antagonist discovered during the optimization of (S)-B-1 to address safety concerns. It was chosen as a potential follow-up to setipiprant [].Relevance: (S)-72, like (4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid, emphasizes the relevance of incorporating diverse heterocyclic systems into drug design. Despite their structural differences, both compounds demonstrate the ongoing pursuit of novel CRTH2 receptor antagonists, emphasizing the importance of continuous structural refinement to optimize both efficacy and safety.5. Compound: Ciprofloxacin [, , , ]Description: Ciprofloxacin is a synthetic fluoroquinolone antibiotic that is commonly used to treat a wide range of bacterial infections []. It is a broad-spectrum antibiotic, meaning that it is active against a wide range of Gram-positive and Gram-negative bacteria. Ciprofloxacin works by inhibiting DNA gyrase, an enzyme that is essential for bacterial DNA replication [].Relevance: Ciprofloxacin shares a fluoroquinolone core with the target compound, (4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid. Both compounds contain a fluorine atom and a piperazine ring. Ciprofloxacin is a known antimicrobial agent, suggesting that the target compound may also have antimicrobial properties.6. Compound: 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid (impurity-I) []
Description: This compound is a major photodegradation product of fleroxacin, a fluoroquinolone antibiotic, in large-volume injections [].Relevance: This compound, like (4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid, exemplifies the susceptibility of fluoroquinolones to degradation. The identification of such degradation products highlights the importance of proper storage and formulation of drugs containing this scaffold to maintain their efficacy and safety.7. Compound: 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (impurity-II) []
Description: This compound is a significant photodegradation product of fleroxacin observed in large-volume injections. It highlights a specific degradation pathway involving the piperazine side chain of fleroxacin [].Relevance: Although structurally distinct from (4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid, this degradation product underscores a potential vulnerability of the piperazine moiety within the target compound. This emphasizes the need to investigate the stability and potential degradation pathways of the target compound, especially under different storage conditions, to ensure its long-term efficacy.8. Compound: 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (impurity-III) []
Description: This compound is the primary photodegradation product of fleroxacin found in small-volume injections. Its formation involves defluorination and cyclization reactions, indicating a concentration-dependent degradation pathway [].Relevance: While this specific compound might not have a direct structural relationship with (4-fluoro-3-methylphenyl){4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetic acid, it underscores the impact of formulation and concentration on drug stability. Understanding such factors is crucial for developing stable formulations of the target compound, ensuring its efficacy and shelf-life.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.